molecular formula C16H20N2O3S B2511684 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 868215-31-0

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2511684
CAS No.: 868215-31-0
M. Wt: 320.41
InChI Key: SJLJXSDFUAFCEY-UHFFFAOYSA-N
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Description

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a chemical compound that has been widely used in scientific research. It is also known as DT-13 and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Structural Aspects and Properties

Research on closely related amide-containing derivatives has explored their structural aspects, such as the formation of gels and crystalline salts with mineral acids, and host-guest complexes with enhanced fluorescence emission. These studies lay the groundwork for understanding the chemical behavior and potential applications of similar compounds in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activity

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as promising broad-spectrum antifungal agents, offering insights into the potential therapeutic applications of related compounds. Optimization led to derivatives with significant in vitro and in vivo antifungal activity, highlighting the importance of structural modifications for enhancing biological activity and stability (Bardiot et al., 2015).

Synthesis Techniques

Studies on the synthesis of related compounds, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, provide valuable methodologies for the preparation of molecules with antimicrobial properties. These synthesis techniques contribute to the development of new drugs and materials with specific biological activities (Gul et al., 2017).

Potential Pharmaceutical Applications

The exploration of compounds with similar structural motifs for their analgesic and antinociceptive effects, as seen in capsaicinoid analogs, demonstrates the potential of these molecules in developing new pain management therapies. The structural analysis and biological evaluation of these compounds provide a basis for understanding their mechanism of action and therapeutic potential (Park et al., 1995).

Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-9-6-5-7-13(10(9)2)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLJXSDFUAFCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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